methyl 2-(2-bromo-4-iodophenoxy)acetate
Description
Methyl 2-(2-bromo-4-iodophenoxy)acetate (CAS: 2680533-97-3) is an aromatic ester with the molecular formula C₉H₈BrIO₃ and a molecular weight of 370.97 g/mol . Structurally, it features a phenoxy backbone substituted with bromine (Br) at the 2-position and iodine (I) at the 4-position, coupled with an acetoxy methyl ester group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in reactions leveraging halogen substituents for cross-coupling or nucleophilic substitution .
Properties
CAS No. |
2680533-97-3 |
|---|---|
Molecular Formula |
C9H8BrIO3 |
Molecular Weight |
371 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-bromo-4-iodophenoxy)acetate typically involves the reaction of 2-bromo-4-iodophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-bromo-4-iodophenol+methyl chloroacetateK2CO3,DMF,refluxmethyl 2-(2-bromo-4-iodophenoxy)acetate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-4-iodophenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with azide or thiocyanate groups replacing the bromine or iodine atoms.
Coupling Reactions: Biaryl compounds formed through the coupling of the phenoxy group with another aromatic ring.
Scientific Research Applications
Methyl 2-(2-bromo-4-iodophenoxy)acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-bromo-4-iodophenoxy)acetate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura mechanism, which involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of bromine, iodine, and ester groups. Below is a comparative analysis with analogs differing in substituents, functional groups, or halogen placement:
Table 1: Key Structural and Physical Properties
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